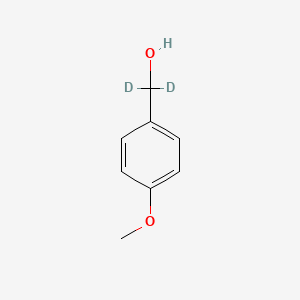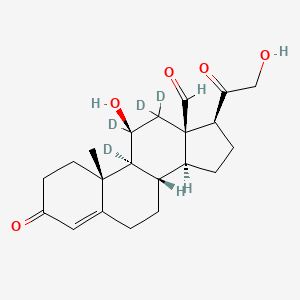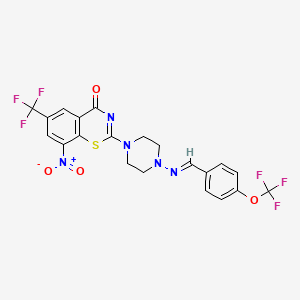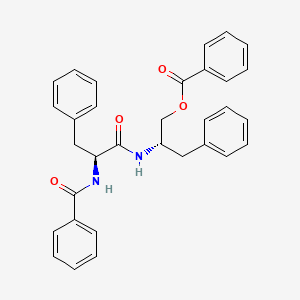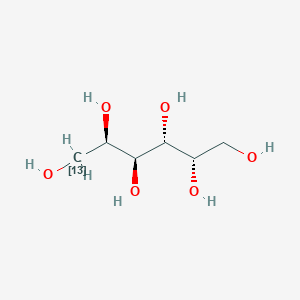
Dulcite-13C-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a sugar alcohol with a slightly sweet taste and is a metabolic breakdown product of galactose . The compound is labeled with carbon-13, a stable isotope of carbon, which makes it useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dulcite-13C-3 is synthesized by incorporating carbon-13 into the molecular structure of dulcite. The synthesis involves the use of carbon-13 labeled precursors in the chemical reactions that produce dulcite. The specific reaction conditions and catalysts used can vary, but the goal is to ensure the incorporation of the carbon-13 isotope into the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized to maximize yield and purity while minimizing costs. The production is carried out under controlled conditions to ensure the stability and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Dulcite-13C-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and properties in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce corresponding aldehydes or ketones, while reduction can yield various alcohols .
Wissenschaftliche Forschungsanwendungen
Dulcite-13C-3 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Dulcite-13C-3 involves its incorporation into metabolic pathways as a labeled sugar alcohol. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic fate and interactions of dulcite in various organisms .
Vergleich Mit ähnlichen Verbindungen
Sorbitol: Another sugar alcohol used in similar applications but differs in its metabolic pathways and properties.
Mannitol: A sugar alcohol with different chemical properties and uses in medical and industrial applications.
Uniqueness of Dulcite-13C-3: this compound is unique due to its carbon-13 labeling, which makes it an invaluable tool in research. The stable isotope labeling allows for precise tracking and quantification of metabolic processes, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C6H14O6 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
(2R,3S,4R,5S)-(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i1+1/m1/s1 |
InChI-Schlüssel |
FBPFZTCFMRRESA-UAYJIPSHSA-N |
Isomerische SMILES |
C([C@@H]([C@H]([C@H]([C@@H]([13CH2]O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



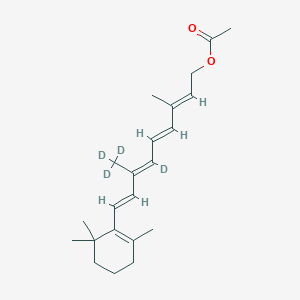
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)
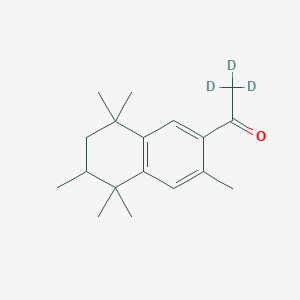
![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)
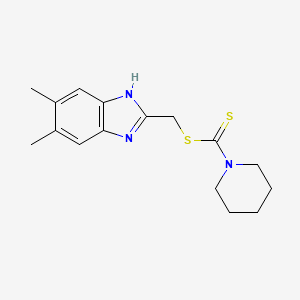
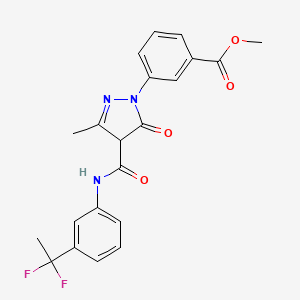

![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)
